2-(2,2-Diethoxyethyl)-1,3-propanediol
Overview
Description
“(2,2-Diethoxyethyl)benzene” belongs to the class of organic compounds known as benzene and substituted derivatives . It is a sweet, almond, and bluebell tasting compound .
Molecular Structure Analysis
The molecular formula of “(2,2-Diethoxyethyl)benzene” is C12H18O2 . Its molecular weight is 194.27 .Physical And Chemical Properties Analysis
“(2,2-Diethoxyethyl)benzene” is a liquid at room temperature . Its density is predicted to be 0.964±0.06 g/cm3 .Scientific Research Applications
Chiral Building Blocks and Antiviral Agents
- Synthesis of Chiral Gamma-Lactones and Antiviral Nucleosides : (R)-2-(2,2-diethoxyethyl)-1,3-propanediol monoacetate, synthesized through a lipase-catalyzed reaction, serves as a chiral building block. It facilitates the synthesis of chiral 3-substituted gamma-lactones and novel nucleosides with potential antiviral activity (Terao, Akamatsu, & Achiwa, 1991).
Enzyme Catalysis and Asymmetrization
- Lipase-Catalyzed Asymmetrization : The compound is used in the enzyme-catalyzed asymmetrization of prochiral 2,2-disubstituted 1,3-propanediols. This process generates products with chiral quaternary carbon centers, showcasing the molecule's utility in producing chiral compounds (Akai, Naka, Takebe, & Kita, 1997).
Downstream Processing in Bioproduction
- Separation and Purification in Microbial Production : In the context of microbial production, the downstream processing of compounds like 1,3-propanediol is critical. Efficient separation and purification methods are essential for the economic viability of such processes, highlighting the importance of understanding compounds like 2-(2,2-Diethoxyethyl)-1,3-propanediol in biotechnological applications (Xiu & Zeng, 2008).
Synthesis of Nucleotide Analogues
- Chemoenzymatic Synthesis of Acyclic Nucleotide Analogues : An alternative synthesis method for 1,3-propanediol derivatives, including those with a diethoxyphosphoryldifluoroethyl group, has been developed. This method enables the chemoenzymatic transformation of these derivatives into acyclic nucleotide analogues, showing the compound's relevance in medicinal chemistry (Murano et al., 2005).
Applications in Material Science
- Modification of Kaolinite Surfaces : Propanediols, including 1,3-propanediol, are used to modify kaolinite surfaces through transesterification. This process suggests potential applications for specific adsorption and regioselective reactions, indicating the material science applications of compounds like 2-(2,2-Diethoxyethyl)-1,3-propanediol (Itagaki & Kuroda, 2003).
Safety And Hazards
properties
IUPAC Name |
2-(2,2-diethoxyethyl)propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4/c1-3-12-9(13-4-2)5-8(6-10)7-11/h8-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZYWLNVGYRMDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(CO)CO)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480168 | |
Record name | 2-(2,2-Diethoxyethyl)-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Diethoxyethyl)-1,3-propanediol | |
CAS RN |
55387-85-4 | |
Record name | 2-(2,2-Diethoxyethyl)-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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